REACTION_CXSMILES
|
NC(NC)NC(=O)CC1C(Cl)=CC=CC=1Cl.[C:17]([C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26]2[N:31]=[C:30]([CH2:32][C:33]3[C:38]([Cl:39])=[CH:37][CH:36]=[CH:35][C:34]=3[Cl:40])[N:29]=[C:28]([NH:41][C:42](NC(C)C)=O)[N:27]=2)=[CH:21][CH:20]=1)#[N:18]>CN(C=O)C>[Cl:39][C:38]1[CH:37]=[CH:36][CH:35]=[C:34]([Cl:40])[C:33]=1[CH2:32][C:30]1[N:29]=[C:28]([NH:41][CH3:42])[N:27]=[C:26]([NH:25][C:22]2[CH:21]=[CH:20][C:19]([C:17]#[N:18])=[CH:24][CH:23]=2)[N:31]=1
|
Name
|
N-[amino(methylamino)methyl]-2,6-dichloro-benzeneacetamide
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
NC(NC(CC1=C(C=CC=C1Cl)Cl)=O)NC
|
Name
|
intermediate 6
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)NC1=NC(=NC(=N1)CC1=C(C=CC=C1Cl)Cl)NC(=O)NC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
104 (± 4) °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in DMF (25 ml)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with dilute NaOH, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC1=NC(=NC(=N1)NC)NC1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.78 g | |
YIELD: PERCENTYIELD | 12.6% | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |